molecular formula C27H37FO6 B13756860 Paramethasone 17-valerate CAS No. 22194-29-2

Paramethasone 17-valerate

Cat. No.: B13756860
CAS No.: 22194-29-2
M. Wt: 476.6 g/mol
InChI Key: AQNFYQIYRJRTHY-FKMPKNGZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of paramethasone 17-valerate involves the esterification of paramethasone with valeric acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and stability .

Chemical Reactions Analysis

Types of Reactions

Paramethasone 17-valerate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Scientific Research Applications

Paramethasone 17-valerate has a wide range of scientific research applications:

Mechanism of Action

Paramethasone 17-valerate exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This leads to the suppression of inflammatory cytokines and the inhibition of leukocyte infiltration at the site of inflammation . The compound also reduces capillary dilatation and permeability, thereby limiting the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Paramethasone 17-valerate is unique due to its specific esterification at the 17-position, which enhances its lipophilicity and allows for better skin penetration when used topically. This makes it particularly effective in treating dermatological conditions compared to other glucocorticoids .

Properties

CAS No.

22194-29-2

Molecular Formula

C27H37FO6

Molecular Weight

476.6 g/mol

IUPAC Name

[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)14-29)15(2)10-18-17-12-20(28)19-11-16(30)8-9-25(19,3)24(17)21(31)13-26(18,27)4/h8-9,11,15,17-18,20-21,24,29,31H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,21+,24-,25+,26+,27+/m1/s1

InChI Key

AQNFYQIYRJRTHY-FKMPKNGZSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C)C(=O)CO

Origin of Product

United States

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